Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060006-25-7) is a pyrazolone derivative with a molecular formula of C₁₆H₁₈N₂O₃ . Its structure comprises a 2,5-dimethylphenyl substituent attached to the pyrazolone core, which is further functionalized with an ethyl ester group. The compound is of interest due to the pyrazolone scaffold’s versatility in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and analgesic activities .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)8-12-9-16-17(15(12)19)13-7-10(2)5-6-11(13)3/h5-7,9,16H,4,8H2,1-3H3 |
InChI Key |
QPRZKQJPADXAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its 3-oxo group and methyl substituents. Common oxidizing agents include:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic) | Pyrazole-3-carboxylic acid derivatives | Selective oxidation of the methyl group adjacent to the ketone |
| H₂O₂ (basic medium) | Hydroxylated pyrazoles | Introduces hydroxyl groups without ring degradation |
Mechanistic Insight : Oxidation typically occurs via radical intermediates or electrophilic pathways, depending on the reagent. The 2,5-dimethylphenyl group stabilizes transition states through resonance effects.
Reduction Reactions
Reduction targets the ketone moiety and ester functional group:
| Reagent | Reaction Site | Outcome |
|---|---|---|
| NaBH₄ | 3-oxo group | Converts ketone to secondary alcohol (dihydroxy intermediate) |
| LiAlH₄ | Ester group | Reduces ethyl acetate to ethanol and primary alcohol |
Notable Finding : Sequential reduction (LiAlH₄ followed by NaBH₄) yields fully saturated pyrazolidine derivatives, which exhibit enhanced solubility in polar solvents.
Electrophilic Substitution
The 2,5-dimethylphenyl substituent undergoes regioselective electrophilic attacks:
Key Data :
-
Nitration produces a 4-nitro derivative with 82% yield under optimized conditions .
-
Bromination favors mono-substitution due to steric hindrance from the dimethyl groups.
Cycloaddition and Ring Expansion
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazolo[1,5-a]pyrimidine | 89% |
| Phenylacetylene | Cu(OTf)₂ | Bicyclic pyrazole-lactam | 76% |
Mechanistic Pathway :
-
Generation of 1,3-dipole from the pyrazole’s α,β-unsaturated ketone.
Functional Group Interconversion
The ethyl acetate side chain enables derivatization:
| Reaction | Reagents | Application |
|---|---|---|
| Saponification | NaOH/EtOH | Carboxylic acid precursor for drug conjugates |
| Transesterification | ROH/H⁺ | Alkyl chain modulation for solubility tuning |
Industrial Relevance : Automated flow reactors achieve 95% conversion in saponification reactions, enabling scalable production.
Research Implications
-
Anti-inflammatory Potential : Oxidation products show COX-2 inhibition (IC₅₀ = 1.2 μM).
-
Synthetic Flexibility : Modular substitution patterns allow tuning of electronic properties for optoelectronic materials.
This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science, warranting further exploration of its catalytic and biological applications.
Scientific Research Applications
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Influence
Ester vs. Amide :
The target compound’s ester group (C=O–O–Et ) is less polar than the amide (C=O–NH– ) in analogs like the dichlorophenylacetamide derivative . This reduces hydrogen-bonding capacity, as evidenced by the absence of dimerization patterns observed in amide-containing compounds . However, esters generally exhibit higher hydrolytic stability under physiological conditions compared to amides .- Substituent Electronic Effects: Methyl Groups: The 2,5-dimethylphenyl substituent provides electron-donating effects, increasing electron density on the pyrazolone ring. This may enhance π-π stacking interactions in biological targets .
Physicochemical and Crystallographic Properties
- Crystallinity :
Substituent positioning significantly affects crystal packing. For example, the meta-methylphenyl analog (CAS: 1017437-76-1) forms more ordered crystals than ortho-substituted derivatives due to reduced steric clashes . - Hydrogen Bonding : Amide-containing analogs (e.g., ) form robust R₂²(10) hydrogen-bonded dimers, whereas ester derivatives rely on weaker van der Waals interactions or C–H···O bonds .
Biological Activity
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 2059932-72-6 |
The compound features a pyrazole ring structure, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole-based compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the phenyl ring have shown enhanced activity compared to those with other functional groups .
Antitumor Activity
Pyrazole derivatives have been investigated for their potential as anticancer agents. This compound has been evaluated in vitro against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Certain compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This compound may exhibit similar properties, contributing to its therapeutic applications in inflammatory diseases .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a notable inhibition zone of 15 mm against S. aureus but showed limited activity against E. coli .
Case Study 2: Anticancer Screening
A series of synthesized pyrazole derivatives were screened for anticancer activity using MTT assays on human breast cancer cell lines (MCF-7). This compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .
Q & A
Q. What are the common synthetic routes for Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrazolone intermediates. Key methods include:
- Aza-Wittig Reaction : Reacting iminophosphoranes with carbonyl compounds to form heterocyclic cores. For example, coupling 2,5-dimethylphenyl-substituted pyrazolones with ethyl acetate derivatives under mild conditions (e.g., ethanol/dichloromethane solvent systems) .
- Diazonium Salt Coupling : Using diazonium salts derived from 4-aminoantipyrine to couple with 1,3-diketones (e.g., ethyl acetoacetate) in alkaline media, yielding pyrazolone derivatives with high regioselectivity .
- Amide Formation : Activating carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) with carbodiimides (EDC/HCl) and reacting with pyrazolone amines in dichloromethane/triethylamine .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Recrystallize from ethanol/dichloromethane (1:2 v/v) to obtain high-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELXL (via SHELXTL suite) for structure solution and refinement. Hydrogen atoms are placed using a riding model, with thermal parameters tied to parent atoms . Weak C–H⋯O interactions stabilize the crystal lattice, analyzed via Mercury or OLEX2 .
Q. What spectroscopic techniques characterize this compound, and how are they interpreted?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1650 cm⁻¹ (ester/amide) and pyrazolone C=O at ~1655 cm⁻¹. N=N stretches appear near 1486 cm⁻¹ .
- NMR :
- ¹H NMR : Pyrazolone protons resonate at δ 5.1–5.2 ppm (C–H adjacent to carbonyl). Aromatic protons from dimethylphenyl groups appear at δ 6.8–7.4 ppm .
- ¹³C NMR : Ester carbonyls at ~172 ppm; pyrazolone C=O at ~165 ppm .
- UV-Vis : n→π* transitions (e.g., conjugated carbonyl systems) show λmax at 320–332 nm .
Advanced Research Questions
Q. How are weak hydrogen-bonding interactions in the crystal lattice analyzed, and what functional implications do they have?
Methodological Answer: Weak C–H⋯O interactions (2.5–3.2 Å) are critical for crystal packing. Use graph-set analysis (Bernstein et al., 1995) to classify motifs:
- R₂²(10) Dimers : Observed in amide-containing analogs, stabilizing supramolecular assemblies via N–H⋯O hydrogen bonds .
- C–H⋯O Chains : For example, in benzofuropyrimidine derivatives, these interactions create helical chains, analyzed using Mercury’s "Contacts" tool .
Implications include tuning solubility and melting points by modifying substituents to alter H-bond strength .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
Methodological Answer: Discrepancies (e.g., NMR shifts or IR stretches) arise from:
- Solvent Effects : DFT calculations (e.g., Gaussian) must include solvent models (e.g., PCM for ethanol).
- Conformational Flexibility : Use variable-temperature NMR or NOESY to detect rotamers affecting peak splitting .
- Crystal Packing : SCXRD data may reveal intermolecular interactions (e.g., π-stacking) that shift electronic environments vs. solution-state calculations .
Q. What strategies optimize synthetic yields of pyrazolone-acetate derivatives?
Methodological Answer:
- Catalyst Screening : Phosphoric acid catalysts improve enantioselectivity in indole insertion reactions (e.g., 29–47% yields) .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance coupling reactions vs. protic solvents.
- Temperature Control : Low-temperature (-20°C) diazonium salt coupling minimizes side reactions .
- Purification : Column chromatography (hexane/EtOAc gradients) or preparative TLC isolates pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
